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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common enzymatic assays for the specific

determination of lactose concentration. The following sections detail the principles,

performance characteristics, and experimental protocols of key methods, supported by

experimental data to aid in the selection of the most appropriate assay for your research

needs.

Introduction to Enzymatic Lactose Assays
Enzymatic assays are widely used for the quantification of lactose in various samples, including

dairy products, pharmaceuticals, and biological fluids.[1] These methods offer high specificity

and are generally cost-effective and rapid compared to traditional chromatographic techniques

like HPLC.[1][2] The core principle of these assays involves the enzymatic hydrolysis of lactose

into its constituent monosaccharides, glucose and galactose, by the enzyme β-galactosidase.

[3][4] The subsequent quantification of either glucose or galactose provides an indirect

measure of the initial lactose concentration.[2]

This guide focuses on two primary types of enzymatic assays distinguished by the second

enzymatic step: those based on the detection of glucose and those based on the detection of

galactose.
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The choice of an enzymatic assay for lactose determination often depends on the sample

matrix, the expected lactose concentration, and the required sensitivity and specificity. Below is

a comparison of the most common enzymatic methods.

Performance Characteristics
The following table summarizes the key performance characteristics of different enzymatic

lactose assay methodologies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay

Type

Method

Principle

Linear

Range

Limit of

Detectio

n (LOD)

Limit of

Quantific

ation

(LOQ)

Key

Advanta

ges

Limitatio

ns

Commer

cial Kits

(Exampl

e)

β-

Galactosi

dase -

Glucose

Oxidase/

Peroxida

se

Lactose

is

hydrolyze

d to

glucose

and

galactose

. Glucose

is then

oxidized

by

glucose

oxidase,

producin

g

hydrogen

peroxide,

which is

measure

d in a

colorimet

ric

reaction

catalyzed

by

peroxida

se.[5][6]

17 - 2000

µM

(colorime

tric)[7] 6 -

100 µM

(fluorimet

ric)[7]

~0.0433

mmol/L[5

]

~0.1313

mmol/L[5

]

High

throughp

ut,

relatively

low cost.

[5]

Potential

interferen

ce from

free

glucose

in the

sample.

[2]

EnzyChr

om™

Lactose

Assay

Kit[7]

β-

Galactosi

dase -

Galactos

e

Lactose

is

hydrolyze

d to

glucose

4 - 80 µg

of D-

galactose

per

assay[9]

2.96

mg/L[9]

Not

explicitly

stated,

but

higher

More

specific if

the

sample

contains

Can be

slower

due to

the

mutarotat

Boehring

er

Mannhei

m (now

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24534513/
https://prod-docs.megazyme.com/documents/Validation_Report/K-LOLAC_Validation_Report.pdf
https://www.fishersci.com/shop/products/enzychrom-lactose-assay-kit/50489278
https://www.fishersci.com/shop/products/enzychrom-lactose-assay-kit/50489278
https://pubmed.ncbi.nlm.nih.gov/24534513/
https://pubmed.ncbi.nlm.nih.gov/24534513/
https://pubmed.ncbi.nlm.nih.gov/24534513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6585930/
https://www.fishersci.com/shop/products/enzychrom-lactose-assay-kit/50489278
https://d1kkimny8vk5e2.cloudfront.net/documents/Assay_Protocol/K-LACGAR_DATA.pdf
https://d1kkimny8vk5e2.cloudfront.net/documents/Assay_Protocol/K-LACGAR_DATA.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dehydro

genase

and

galactose

.

Galactos

e is then

oxidized

by

galactose

dehydrog

enase,

with the

concomit

ant

reduction

of NAD+

to NADH,

which is

measure

d

spectrop

hotometri

cally at

340 nm.

[3][8]

than

LOD.

high

levels of

free

glucose.

[9]

ion of

galactose

anomers.

[9]

Roche)

[3][10]

Sequenti

al High-

Sensitivit

y Assay

(e.g., K-

LOLAC)

A

sequenti

al assay

involving

pre-

treatment

to

remove

free

glucose,

followed

by

lactose

2.3 - 113

mg/100

g[2]

0.13

mg/100 g

(solid

samples)

[2] 1.62

mg/L

(liquid

samples)

[12]

0.44

mg/100 g

(solid

samples)

[2]

High

sensitivit

y and

accuracy,

especiall

y for low-

lactose

and

lactose-

free

products.

[12][13]

Minimize

More

complex

protocol

due to

pre-

treatment

steps.

[14]

Megazy

me K-

LOLAC[1

2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/4067042/
http://publicationslist.org/data/silanikove/ref-205/Book%20Chapter%20dietary%20sugers.%20395-404.pdf
https://d1kkimny8vk5e2.cloudfront.net/documents/Assay_Protocol/K-LACGAR_DATA.pdf
https://d1kkimny8vk5e2.cloudfront.net/documents/Assay_Protocol/K-LACGAR_DATA.pdf
https://pubmed.ncbi.nlm.nih.gov/4067042/
https://www.gea.com/en/assets/170120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6585930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6585930/
https://www.megazyme.com/lactose-assay-kit
https://pmc.ncbi.nlm.nih.gov/articles/PMC6585930/
https://www.megazyme.com/lactose-assay-kit
https://libios.fr/imgfr/produit/fichier/lactose-assay-kit-k-lolac-flyer.pdf
https://m.youtube.com/watch?v=C93PX_-0-Tg
https://www.megazyme.com/lactose-assay-kit
https://www.megazyme.com/lactose-assay-kit
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydrolysi

s and a

highly

sensitive

cascaded

enzymati

c

detection

of the

released

glucose.

[11][12]

s

overesti

mation

from

other

oligosacc

harides.

[12]

Considerations for Low-Lactose and Lactose-Free
Samples
Traditional enzymatic methods can be prone to inaccuracies when analyzing low-lactose or

lactose-free products. This is often due to the high background of glucose and galactose

already present from the hydrolysis process during manufacturing, making it difficult to

accurately measure the small amount of monosaccharide released from the residual lactose.[2]

Additionally, the presence of galacto-oligosaccharides (GOS) can lead to an overestimation of

lactose content in some assays due to the non-specific hydrolysis by certain β-galactosidases.

[12]

For such applications, sequential assays with a pre-treatment step to remove free glucose and

the use of a highly specific β-galactosidase, such as the Megazyme K-LOLAC kit, are

recommended for more accurate quantification.[11][12]

Enzymatic Reaction Pathways and Experimental
Workflows
The following diagrams illustrate the enzymatic reaction pathways and a general experimental

workflow for the enzymatic determination of lactose.
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Caption: Enzymatic reaction pathways for lactose determination.
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Caption: General experimental workflow for enzymatic lactose assays.
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The following are generalized protocols for the two main types of enzymatic lactose assays.

For commercial kits, it is imperative to follow the manufacturer's instructions.

Protocol for β-Galactosidase - Galactose
Dehydrogenase Assay
This protocol is based on the principles of the Boehringer-Mannheim method.[3][10]

1. Sample Preparation:

For solid samples, accurately weigh a representative amount and dissolve in a known

volume of distilled water. Heating may be required for complete dissolution.[10]

For liquid samples, use a known volume.

Deproteinize the sample using Carrez reagents (Potassium ferrocyanide and Zinc sulfate

solutions) followed by sodium hydroxide.[10]

Filter the mixture to obtain a clear solution.[10]

2. Enzymatic Reactions:

Reaction 1: Lactose Hydrolysis

In a cuvette, mix the clear sample filtrate with a citrate buffer (pH 6.6) containing NAD+

and magnesium sulfate.[10]

Add β-galactosidase suspension and incubate to hydrolyze lactose to glucose and

galactose.[10]

Reaction 2: Galactose Oxidation

To the same cuvette, add a potassium diphosphate buffer (pH 8.6).[10]

Initiate the reaction by adding β-galactose dehydrogenase.[10]

This oxidizes D-galactose to D-galactonic acid, reducing NAD+ to NADH.[3]
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3. Measurement and Calculation:

Measure the increase in absorbance at 340 nm, which corresponds to the formation of

NADH.[3]

The amount of NADH formed is stoichiometric to the amount of galactose, and thus to the

initial lactose concentration.[3]

Calculate the lactose concentration based on the absorbance change and the molar

extinction coefficient of NADH.

Protocol for Sequential High-Sensitivity Assay (based
on Megazyme K-LOLAC)
This protocol is a summary of the procedure for low-lactose and lactose-free samples.[14]

1. Sample Preparation:

Clarify liquid or dissolved solid samples using Carrez reagents.[12]

2. Glucose Oxidase/Catalase Pre-treatment:

Incubate the clarified sample with glucose oxidase and catalase to remove any free glucose.

[14]

3. Enzymatic Determination:

In a cuvette, mix the pre-treated sample with a buffer solution containing ATP and NADP+.

Measure the initial absorbance (A1) at 340 nm.

Add a mixture of hexokinase and glucose-6-phosphate dehydrogenase to measure any

remaining free glucose. Read the absorbance (A2) after the reaction is complete.

Initiate the lactose hydrolysis by adding a highly selective β-galactosidase.

The released glucose is then measured through the same coupled enzyme system.
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Read the final absorbance (A3) after the reaction is complete.[14]

4. Calculation:

The lactose concentration is calculated based on the difference between A3 and A2, taking

into account the sample volume, dilution factors, and the molar extinction coefficient of

NADPH.[15]

Conclusion
Enzymatic assays provide a specific and reliable method for the determination of lactose

concentration. The choice between a glucose-detecting or galactose-detecting system depends

on the sample matrix and potential interferences. For high-sensitivity applications, particularly

in the analysis of low-lactose and lactose-free products, sequential assays with a glucose

removal pre-treatment step offer superior accuracy and a lower limit of detection. It is

recommended to validate the chosen method for your specific sample type to ensure reliable

and accurate results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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